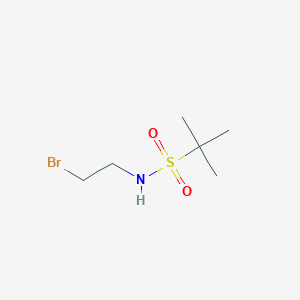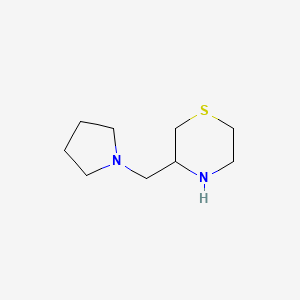
(5-Methyloxazol-2-yl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyloxazol-2-yl)phenylmethanone is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyloxazol-2-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a catalytic amount of sulfuric acid can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyloxazol-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methyloxazol-2-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (5-Methyloxazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring
Uniqueness
(5-Methyloxazol-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substituents enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(5-methyl-1,3-oxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NO2/c1-8-7-12-11(14-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
LNXWKDXFOLLXQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(O1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B8412854.png)



![Methyl 2-{4-[(4-fluorobenzyl)oxy]phenyl}acetate](/img/structure/B8412889.png)


![1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine](/img/structure/B8412905.png)

